N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique hybrid structure. The molecule features:
- A furan substituent: 2-(Furan-2-yl)ethyl group, contributing to π-π stacking and hydrogen-bonding capabilities.
- A 4-methoxybenzyl group: Linked via the oxalamide backbone, this substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-11-15(2)25(24-14)18(19-5-4-10-29-19)13-23-21(27)20(26)22-12-16-6-8-17(28-3)9-7-16/h4-11,18H,12-13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQRLGAFQMSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Differences: Aromatic substituents: S336 uses a 2,4-dimethoxybenzyl group and a pyridin-2-yl ethyl group, whereas the target compound employs a 4-methoxybenzyl group paired with a pyrazol-furan hybrid.
- This suggests that the oxalamide backbone in both compounds resists enzymatic cleavage, a critical feature for stability in biological systems.
- Table 1: Key Properties of S336 vs.
Adamantyl-Substituted Oxalamides (e.g., Compounds 7–12)
- Structural Differences :
- Functional Insights :
- These compounds exhibit high melting points (>210°C) and >90% purity, suggesting robust synthetic protocols. The target compound’s furan-pyrazole system may confer lower melting points but improved solubility.
- Adamantyl groups enhance lipophilicity, which could favor blood-brain barrier penetration, whereas the target compound’s heterocycles might prioritize peripheral tissue targeting.
N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide (Compound 3)
- Structural Differences: Compound 3 incorporates a chloro-cyanophenyl group and an indole moiety, contrasting with the target compound’s methoxybenzyl and pyrazol-furan groups .
- Functional Insights: Indole and cyanophenyl substituents may enhance interactions with hydrophobic enzyme pockets (e.g., E6/E6AP inhibitors), while the target compound’s furan-pyrazole system could engage polar or aromatic residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
